5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine
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Overview
Description
5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine is a heterocyclic compound that features a unique structure with three pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine typically involves the use of pyridine derivatives as starting materials. One common method involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane . Another approach involves the catalyst-free synthesis of substituted pyridin-2-yl derivatives from hetaryl ureas and alcohols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include 3-chloroperbenzoic acid for oxidation and various metal catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with 3-chloroperbenzoic acid can yield pyridine-N-oxide derivatives .
Scientific Research Applications
5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine involves its interaction with molecular targets through coordination with metal ions. This interaction can influence various biochemical pathways and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-yl)pyrimidine derivatives
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide
Uniqueness
5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine is unique due to its three pyridine rings, which provide multiple coordination sites for metal ions
Properties
Molecular Formula |
C20H14N4 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C20H14N4/c1-2-10-23-19(7-1)17-11-18(15-5-3-8-21-12-15)20(24-14-17)16-6-4-9-22-13-16/h1-14H |
InChI Key |
LFDXRQWUVGYXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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